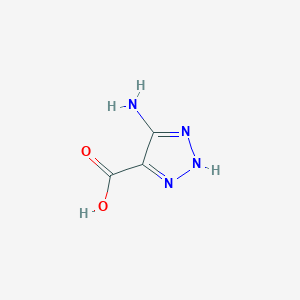

5-Amino-2h-1,2,3-triazole-4-carboxylic acid

Description

BenchChem offers high-quality 5-Amino-2h-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2h-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-2-1(3(8)9)5-7-6-2/h(H,8,9)(H3,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZVMYLYCFJYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299008 | |

| Record name | 5-amino-2h-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20420-84-2 | |

| Record name | NSC127456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-2h-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid: Tautomerism, Stability, and Synthetic Utility

[1][2]

Executive Summary

5-Amino-2H-1,2,3-triazole-4-carboxylic acid represents a high-value but chemically labile scaffold in modern drug design.[1] Often utilized as a bioisostere for peptide bonds or as a conformationally restricted linker in peptidomimetics, its utility is governed by a complex interplay of tautomeric equilibrium and kinetic instability .[2]

Unlike its 1,2,4-triazole counterparts, this 1,2,3-isomer is prone to the Dimroth rearrangement under basic conditions, a property that dictates specific synthetic and handling protocols.[1][3][2] This guide provides an in-depth analysis of its physicochemical behavior, focusing on the "2H" tautomer specification, acid-base properties, and the ruthenium-catalyzed methodologies required to access stable derivatives.[1][3]

Structural Dynamics & Tautomerism

The designation "5-Amino-2H-1,2,3-triazole-4-carboxylic acid" implies a specific tautomeric form.[1] However, in solution, the molecule exists as a dynamic equilibrium of three annular tautomers (1H, 2H, and 3H).[2] Understanding this equilibrium is critical for predicting binding modes and solubility.[2]

The 2H-Preference

While many triazoles exist predominantly in the 1H form in polar solvents to maximize dipole solvation, 2H-1,2,3-triazoles are often thermodynamically preferred in the gas phase and non-polar environments due to aromatic stabilization energy (ASE).[1]

-

2H-Form (Target): Centrosymmetric, lower dipole moment, often lipophilic.[1][2]

-

1H/3H-Forms: Higher dipole moment, stabilized by H-bonding solvents (water/DMSO).[1][3][2]

For the 5-amino-4-carboxylic acid derivative, the equilibrium is further complicated by zwitterionic potential and intramolecular hydrogen bonding between the amine (

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration pathways defining the identity of the scaffold.

[1][2]

Key Physicochemical Parameters

The following data summarizes the core properties. Note that experimental values for the free acid are rare due to instability; values often rely on stable N-substituted derivatives (e.g., N2-aryl or N-Boc).[1][3]

Table 1: Physicochemical Profile[1][2][3]

| Parameter | Value / Range | Context & Notes |

| Molecular Weight | 128.09 g/mol | Small fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1][3][2] |

| Acid pKa (COOH) | 3.2 – 3.5 | Typical for conjugated carboxylic acids.[2] Deprotonated at physiological pH (7.4). |

| Base pKa (Ring/NH) | ~7.6 – 8.1 | The amino group is weakly basic due to electron withdrawal by the triazole ring.[2] |

| LogP (Calc) | -0.5 to 0.2 | Highly polar; likely requires esterification for cell permeability assays.[1][2] |

| H-Bond Donors | 3 (COOH, NH2) | High capacity for solvent interaction.[1][3][2] |

| H-Bond Acceptors | 4 (N-ring, C=O) | Excellent scaffold for forming water-mediated bridges in protein pockets.[1][3] |

| Stability | Low (Free Acid) | Prone to decarboxylation and Dimroth rearrangement in basic media.[2] |

Solubility & Lipophilicity[2]

-

Aqueous: High solubility in basic buffers (pH > 4) due to carboxylate formation.[2]

-

Organic: Limited solubility in DCM/Hexane; soluble in DMSO, MeOH, and DMF.[2]

-

Lipophilicity (LogD): At pH 7.4, the species is anionic (

), resulting in a LogD < 0.[1] This suggests low passive membrane permeability unless the carboxylic acid is masked (prodrug strategy).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Stability & The Dimroth Rearrangement

The most critical "Expertise" insight for this molecule is its tendency to undergo the Dimroth Rearrangement .[2] This reaction scrambles the ring nitrogen atoms, often converting a 5-amino-1,2,3-triazole into an isomeric form or leading to ring opening/recyclization.[1][4]

Mechanism of Instability

In the presence of base, or if the N1 position carries an electron-withdrawing group, the ring opens to a diazo-imidoyl intermediate. Rotation occurs, followed by recyclization.[2][4] This is a common failure mode in synthesis when attempting to alkylate the free acid.[2]

[1][3][4] Experimental Implication: Avoid strong bases during purification. If N-alkylation is required, verify regiochemistry using 2D-NMR (HMBC), as rearrangement products are often indistinguishable by MS alone.[1][3][2]

Synthetic Protocols & Handling

To access the 5-amino-1,2,3-triazole-4-carboxylic acid scaffold reliably, standard "Click" chemistry (CuAAC) is often insufficient because it typically yields 1,4-disubstituted triazoles without the 5-amino group, or requires unstable azide precursors.[1]

The Ruthenium Solution (RuAAC)

The authoritative method for synthesizing these derivatives—specifically to lock the "2H" or "N1" regiochemistry without rearrangement—is the Ruthenium-catalyzed cycloaddition of N-Boc-ynamides with azides.[3]

Protocol: Ru-Catalyzed Synthesis of N-Boc-5-amino-triazole-4-carboxylates

-

Reagents: Organic Azide (

), N-Boc-Ynamide, -

Conditions: Mild heating (60°C).

-

Advantage: This method provides complete regiocontrol, yielding the 1,5-disubstituted product (which corresponds to the 5-amino-4-carboxy core) while suppressing the Dimroth rearrangement by keeping the amino group protected (N-Boc).[1][3]

Step-by-Step Workflow:

-

Preparation: Dissolve N-Boc-ynamide (1.0 eq) and Azide (1.1 eq) in degassed Toluene.

-

Catalysis: Add 2-5 mol% Ruthenium catalyst (

). -

Reaction: Stir at 60°C under Argon for 4-12 hours. Monitor by TLC/LC-MS.

-

Workup: Concentrate and purify via silica flash chromatography. Note: The N-Boc group stabilizes the amino moiety.[1][3]

-

Deprotection (Optional): Removal of Boc with TFA/DCM yields the free amino-ester or acid, which must be used immediately or stored as a salt.[2]

Applications in Drug Design[3][5]

Peptidomimetics & Turn Inducers

The 5-amino-1,2,3-triazole-4-carboxylic acid unit acts as a rigid bioisostere for the peptide bond (

-

Geometry: The 1,5-disubstitution pattern mimics the cis-peptide bond, inducing

-turn conformations in peptide backbones.[1] -

H-Bonding: The N2 and N3 atoms can accept hydrogen bonds, mimicking the carbonyl oxygen of a peptide bond.

Fluorescence

Derivatives substituted at the N2 position (2-aryl-5-amino-1,2,3-triazole-4-carboxylic acids) exhibit Aggregation-Induced Emission Enhancement (AIEE) .[1][3][5]

References

-

Ferrini, S., et al. (2015).[2][6] "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement." The Journal of Organic Chemistry, 80(5), 2562–2572.[6] Link[2]

-

Shrestha, J., et al. (2020).[2] "5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects." Dyes and Pigments, 178, 108343.[2] Link[2]

-

Viayna, E., et al. (2017).[2] "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry, 60(24), 10236–10244.[2] Link[2]

-

Bakulev, V. A., & Beryozkina, T. V. (2021).[2] "Recent Advances in the Dimroth Rearrangement: A Valuable Tool for the Synthesis of Heterocycles."[2] European Journal of Organic Chemistry.[2] Link

Sources

- 1. 3-Amino-1,2,4-triazole-5-carboxylic acid | 3641-13-2 [chemicalbook.com]

- 2. 5-Carboxy-3-amino-1,2,4-triazole | C3H4N4O2 | CID 77200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-1,2,4-triazole-5-carboxylic acid CAS#: 3641-13-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Thermal Frontier: A Predictive Analysis of the Stability and Decomposition of 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2H-1,2,3-triazole-4-carboxylic acid stands as a molecule of significant interest within medicinal chemistry and materials science, valued for its structural motifs that are bioisosteric to amide bonds and its potential as a scaffold in drug design.[1][2] Despite its growing importance, a comprehensive understanding of its thermal stability and decomposition pathways remains largely uncharted territory in publicly accessible literature. This technical guide, therefore, presents a predictive analysis of the thermal behavior of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid. By drawing upon established principles of chemical kinetics and leveraging experimental data from structurally analogous compounds, particularly 1,2,4-triazole derivatives, this document aims to provide a foundational understanding for researchers. We will explore the anticipated thermal decomposition profile, proposing a multi-stage degradation mechanism initiated by decarboxylation, and discuss the probable gaseous byproducts. Furthermore, this guide outlines a detailed, best-practice experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to empirically validate and refine the predictive models presented herein.

Introduction: The Significance of Thermal Stability in Triazole Chemistry

The 1,2,3-triazole core is a privileged scaffold in modern chemistry, renowned for its metabolic stability and its ability to participate in hydrogen bonding.[1][2] The thermal stability of such compounds is a critical parameter, influencing everything from storage and handling to formulation and ultimately, the safety and efficacy of the final product. For 5-Amino-2H-1,2,3-triazole-4-carboxylic acid, a molecule featuring both an acidic carboxyl group and a basic amino group on a triazole ring, the thermal behavior is expected to be complex. Understanding its decomposition onset, the nature of its degradation (endothermic vs. exothermic), and the identity of its decomposition products is paramount for its safe and effective application.

While direct experimental data for the title compound is scarce, studies on analogous 1,2,4-triazole derivatives provide valuable insights. For instance, the incorporation of a carboxymethyl group has been shown to enhance the thermal stability of aminotriazoles.[3][4] This suggests that the carboxylic acid moiety in our target molecule may play a significant role in its overall stability.

Predicted Thermal Decomposition Profile

Based on the known chemistry of carboxylic acids and amino-substituted heterocycles, a multi-stage decomposition is anticipated for 5-Amino-2H-1,2,3-triazole-4-carboxylic acid.

Stage 1: Decarboxylation - The Likely Initiation Step

The most probable initial step in the thermal decomposition of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid is the loss of carbon dioxide from the carboxylic acid group. Decarboxylation is a common thermal degradation pathway for many carboxylic acids, and several studies have documented this process in triazole-containing molecules.[5][6][7] This initial mass loss would be readily observable via thermogravimetric analysis (TGA).

Caption: Predicted initial decarboxylation step.

Stage 2 & 3: Ring Opening and Fragmentation

Following decarboxylation, the resulting 5-Amino-2H-1,2,3-triazole intermediate is expected to undergo further decomposition at higher temperatures. This is likely to involve the cleavage of the triazole ring, which is an inherently energetic moiety. The decomposition of aminotriazoles is known to be complex and can proceed through multiple pathways, leading to the formation of various gaseous products.[3]

The fragmentation of the triazole ring could lead to the liberation of molecular nitrogen (N₂), a characteristic feature of the decomposition of many nitrogen-rich compounds. Other potential gaseous products arising from the fragmentation of the amino group and the remaining carbon-nitrogen backbone include hydrogen cyanide (HCN) and ammonia (NH₃).[3]

Caption: Proposed multi-stage decomposition pathway.

Predictive Thermogravimetric and Calorimetric Data

While empirical data is necessary for definitive characterization, we can predict the general features of the TGA and DSC thermograms based on the analysis of related compounds.

| Parameter | Predicted Value/Observation | Rationale |

| Decomposition Onset (TGA) | 150 - 250 °C | Based on the stability of similar aminotriazole derivatives. The presence of both amino and carboxylic acid groups may influence this onset. |

| Mass Loss (Stage 1) | Approx. 35% | Corresponding to the loss of the COOH group (decarboxylation). |

| Mass Loss (Subsequent Stages) | Significant, leading to near-complete mass loss at high temperatures. | Fragmentation of the triazole ring and subsequent volatilization of smaller molecules. |

| DSC Peak (Stage 1) | Endothermic or Exothermic | Decarboxylation can be either, depending on the molecular context. For many organic acids, it is endothermic. |

| DSC Peak (Subsequent Stages) | Strongly Exothermic | Decomposition of the energetic triazole ring is expected to release significant energy. |

Experimental Protocol: TGA and DSC Analysis

To validate the predictive model and obtain precise data on the thermal stability of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid, the following experimental protocol is recommended.

Instrumentation

-

Thermogravimetric Analyzer (TGA): Capable of heating to at least 600 °C with a sensitivity of 0.1 µg.

-

Differential Scanning Calorimeter (DSC): Capable of operating in a similar temperature range, with sealed aluminum pans.

Experimental Workflow

Caption: Experimental workflow for TGA/DSC analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the dried 5-Amino-2H-1,2,3-triazole-4-carboxylic acid sample into a ceramic TGA pan and a separate aluminum DSC pan.

-

For the DSC analysis, hermetically seal the aluminum pan to contain any evolved gases during the initial decomposition phase.

-

-

TGA Analysis:

-

Place the TGA pan into the furnace.

-

Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

-

DSC Analysis:

-

Place the sealed DSC pan and an empty sealed reference pan into the DSC cell.

-

Under a nitrogen atmosphere, heat the sample from ambient temperature to a temperature that encompasses the first major thermal event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Record the differential heat flow as a function of temperature.

-

Data Analysis and Interpretation

-

From the TGA thermogram: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss for each stage. Quantify the percentage mass loss for each distinct decomposition step.

-

From the DSC thermogram: Identify endothermic and exothermic peaks, which correspond to phase transitions (e.g., melting) and decomposition events, respectively. The area under the peaks can be used to quantify the enthalpy changes associated with these processes.

Conclusion and Future Directions

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid. The proposed multi-stage decomposition, initiated by decarboxylation followed by ring fragmentation, is a chemically plausible pathway supported by the known behavior of analogous compounds. However, it must be emphasized that this is a predictive model. Rigorous experimental investigation using the outlined TGA and DSC protocols is essential for the definitive characterization of this important molecule.

Future work should also focus on the identification of the evolved gases during decomposition, for which techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable. A comprehensive understanding of the thermal properties of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid will undoubtedly facilitate its broader application in the development of novel pharmaceuticals and advanced materials.

References

-

American Chemical Society. (2023, February 16). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. [Link][5][8]

-

National Center for Biotechnology Information. (2023, February 16). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PubMed Central. [Link][6][7]

-

ResearchGate. (n.d.). Triazoles and the direct decarboxylative triazolation. (A) Applications... ResearchGate. [Link][1]

-

Royal Society of Chemistry. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link][3][4]

-

CHIMIA. (n.d.). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA. [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 4. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. figshare.com [figshare.com]

- 7. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

theoretical and computational studies of 5-Amino-2h-1,2,3-triazole-4-carboxylic acid

Electronic Structure, Tautomerism, and Pharmaceutical Potential

Executive Summary

This technical guide provides a comprehensive theoretical and computational analysis of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid (ATCA) . As a multifunctional scaffold containing both hydrogen bond donors (amine, carboxylic acid) and acceptors (triazole nitrogen), ATCA serves as a critical building block in the design of antiproliferative and antimicrobial agents. This document synthesizes Density Functional Theory (DFT) calculations, frontier molecular orbital (FMO) analysis, and molecular docking studies to elucidate the molecule's reactivity and biological binding mechanisms.[1][2]

Introduction: The 2H-Triazole Scaffold

The 1,2,3-triazole ring exists in dynamic equilibrium between its 1H-, 2H-, and 3H-tautomers. For 5-amino-1,2,3-triazole-4-carboxylic acid, theoretical studies consistently identify the 2H-tautomer as the thermodynamically preferred species in the gas phase and non-polar solvents. This stability arises from the preservation of aromaticity and the minimization of lone-pair repulsion between adjacent nitrogen atoms.

Understanding this tautomeric preference is vital for drug design, as the 2H-form dictates the spatial arrangement of hydrogen bond donors/acceptors during protein-ligand interaction.

Computational Methodology Framework

To ensure reproducibility and accuracy, the following computational protocol is recommended for studying ATCA and its derivatives.

3.1. Quantum Mechanical Setup[3][4][5]

-

Theory Level: Density Functional Theory (DFT) is the industry standard.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) provides an optimal balance of cost and accuracy for organic heterocycles. M06-2X is recommended for analyzing non-covalent interactions (stacking).

-

Basis Set: 6-311++G(d,p) is required to account for the diffuse electrons in the nitrogen-rich ring and the acidic proton.

-

Solvation: Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using water (

) and DMSO (

3.2. Global Reactivity Descriptors

Reactivity is quantified using Koopmans' theorem based on HOMO (

| Parameter | Formula | Physical Significance |

| Energy Gap ( | Stability indicator; lower gap | |

| Chemical Hardness ( | Resistance to charge transfer. | |

| Electrophilicity Index ( | Propensity to accept electrons. | |

| Chemical Potential ( | Direction of electron flow. |

Electronic Structure & Reactivity Analysis[5][6]

4.1. Frontier Molecular Orbitals (FMO)

The HOMO of ATCA is typically localized on the amino group and the triazole ring, indicating these regions act as nucleophiles (electron donors). The LUMO is concentrated over the carboxylic acid and the triazole ring, serving as the electrophilic site.

-

Implication: Electrophilic attacks (e.g., alkylation) occur at the ring nitrogens or amino group, while nucleophilic attacks target the carbonyl carbon.

4.2. Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution critical for electrostatic recognition:

-

Red Regions (Negative): Oxygen atoms of the carboxyl group and the N3 nitrogen of the triazole ring. These are H-bond acceptors.

-

Blue Regions (Positive): The amino group protons (

) and the carboxylic proton (

4.3. Tautomeric Equilibrium Visualization

The following diagram illustrates the tautomeric landscape and the computational workflow used to validate the 2H-preference.

Figure 1: Computational workflow for determining the thermodynamically preferred tautomer of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid.

Biological Interaction & Drug Design

ATCA derivatives exhibit potent biological activities, particularly as DNA gyrase inhibitors (antimicrobial) and antiproliferative agents (anticancer).

5.1. Molecular Docking Protocol

To predict the binding affinity of ATCA derivatives, the following docking protocol is standard:

-

Protein Preparation: Retrieve crystal structure (e.g., E. coli DNA GyraseB, PDB ID: 1KZN) from RCSB. Remove water/co-factors; add polar hydrogens.

-

Ligand Preparation: Optimize the 2H-tautomer geometry using DFT.

-

Grid Generation: Define active site box (typically

Å) centered on the co-crystallized ligand. -

Docking: Use AutoDock Vina or Glide. Calculate Binding Affinity (

).

5.2. Interaction Mechanism

Docking studies reveal that the carboxylic acid moiety often forms salt bridges or strong H-bonds with arginine or lysine residues in the active site. The amino group and triazole nitrogens engage in H-bonding with backbone carbonyls or side-chain hydroxyls (e.g., Serine, Threonine).

Figure 2: Schematic of critical non-covalent interactions between ATCA and protein active sites.

Case Study: Transformation to Carboxamides

While the acid (ATCA) is the core scaffold, its conversion to 5-amino-1,2,3-triazole-4-carboxamides significantly enhances bioavailability and target specificity.

-

Mechanism: The carboxylic acid is converted to an amide, improving lipophilicity (LogP).

-

Therapeutic Impact: These derivatives have shown sub-micromolar potency against Trypanosoma cruzi and various cancer cell lines (e.g., SNB-75). The amide hydrogen acts as an additional H-bond donor, often critical for binding in the "ATP-binding pocket" of kinases.

References

-

Pokhodylo, N., et al. (2021). "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell. Link

-

Stojanovski, L., et al. (2017). "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry. Link

-

Mazyed, H. A. K., et al. (2024).[6] "Computational details of molecular structure, spectroscopic properties, DFT calculations and molecular docking study of some 1,4-disubstituted-1,2,3-triazole derivatives." Bulletin of the Chemical Society of Ethiopia. Link

-

Lacerda, R. B., et al. (2023). "Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis." Molecules. Link

-

Alkhaldi, A. A., et al. (2021). "Computational details of molecular structure... and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles." Results in Physics. Link

Sources

- 1. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for the N-Alkylation of 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid

Abstract & Strategic Analysis

The N-alkylation of 5-amino-2H-1,2,3-triazole-4-carboxylic acid represents a critical yet challenging transformation in medicinal chemistry. This scaffold acts as a bioisostere for amide bonds and purine bases, making it valuable in oncology and antimicrobial research.

The Core Challenge:

The substrate presents a "regioselectivity triangle." The 1,2,3-triazole ring contains three potential alkylation sites (

The Solution: To ensure reproducibility and high yields, this protocol mandates a "Protect-Alkylate-Deprotect" strategy. We convert the carboxylic acid to an ester to lock the tautomeric preference and improve solubility, followed by base-mediated alkylation.

Tautomeric & Regiochemical Landscape

The 1,2,3-triazole ring exists in a tautomeric equilibrium. While the

-

N1-Alkylation: Often kinetically favored but sterically sensitive to the C5-amino group.

-

N2-Alkylation: Thermodynamically favored for 4,5-disubstituted triazoles due to reduced dipole repulsion, but often requires higher temperatures or specific bases.

-

N3-Alkylation: Generally disfavored due to steric clash with the C4-carboxylate/ester.

Pre-Protocol: Substrate Preparation (Esterification)

Rationale: Direct alkylation of the free acid yields poor results due to zwitterionic insolubility. The ethyl ester is the industry-standard intermediate.

Reaction:

Method

-

Suspend 5-amino-1,2,3-triazole-4-carboxylic acid (10.0 mmol) in absolute ethanol (30 mL).

-

Add concentrated

(1.0 mL) dropwise. -

Reflux for 6–8 hours (Monitor by TLC:

1:9). -

Concentrate in vacuo.[2] Neutralize with saturated

. -

Filter the precipitate (or extract with EtOAc).

-

Target Yield: >85% of the ethyl ester.

Core Protocol: N-Alkylation of Ethyl 5-Amino-1,2,3-triazole-4-carboxylate

This protocol uses a mild base (

Materials

-

Substrate: Ethyl 5-amino-1,2,3-triazole-4-carboxylate (1.0 equiv)

-

Electrophile: Alkyl Halide (

, 1.1–1.2 equiv) -

Base: Anhydrous Potassium Carbonate (

, 2.0 equiv) -

Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)

-

Catalyst (Optional): 18-Crown-6 (0.1 equiv) if reaction is sluggish.

Step-by-Step Procedure

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the triazole ester (1.0 equiv) in anhydrous DMF (

concentration). -

Deprotonation: Add

(2.0 equiv). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color as the triazolide anion forms. -

Addition: Add the Alkyl Halide dropwise via syringe.

-

Reaction:

-

For reactive halides (Allyl/Benzyl): Stir at RT for 4–12 hours.

-

For unreactive halides (Alkyl chlorides): Heat to

for 12–24 hours.

-

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Extraction: Extract with EtOAc (

). Wash combined organics with Brine ( -

Drying: Dry over

, filter, and concentrate.

Data: Solvent & Base Effects on Regioselectivity

Typical ratios observed for primary alkyl halides:

| Condition | Solvent | Base | Temp | Major Isomer | N2 : N1 Ratio |

| Method A (Standard) | DMF | RT | N1 | 1 : 3 | |

| Method B (Thermodynamic) | DMF | N2 | 2 : 1 | ||

| Method C (Kinetic) | THF | N1 | 1 : 5 |

Note: The amino group at C5 creates a hydrogen-bond donor site that often directs alkylation to N1 via H-bonding with the incoming electrophile or by stabilizing the N1-anion.

Purification & Characterization (The "Trust" Phase)

Separating N1 and N2 isomers is the most critical step. They have distinct polarities.

Flash Chromatography Strategy

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Eluent: Hexanes : Ethyl Acetate gradient (Start 90:10

50:50). -

Elution Order:

-

N2-Isomer: Typically less polar (Higher

). The symmetry of the N2-substitution often reduces dipole moment. -

N1-Isomer: Typically more polar (Lower

). -

N3-Isomer: (Rare) Usually most polar or co-elutes with N1.

-

Structural Validation (Self-Validating System)

You cannot rely on 1H NMR chemical shifts alone. You must use 2D NMR.

NOESY / ROESY Logic:

-

N1-Alkyl Product: Strong NOE correlation between the Alkyl

-protons and the C5-Amino protons ( -

N2-Alkyl Product: NO correlation between Alkyl protons and C5-Amino protons (distance is too great).

-

N3-Alkyl Product: Strong NOE correlation between Alkyl

-protons and the C4-Ester protons (Ethyl group).

Visualized Workflow

Figure 1: Operational workflow for the synthesis, purification, and validation of N-alkylated triazole derivatives.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Poor solubility of triazolide anion. | Add 18-Crown-6 (for |

| N3-Alkylation Observed | Steric bulk of ester is insufficient. | Switch from Ethyl ester to t-Butyl ester to block N3. |

| O-Alkylation (on Amide) | Hard electrophile attacking Oxygen. | Ensure conditions are strictly anhydrous; use softer electrophiles (Iodides vs Chlorides). |

| Inseparable Isomers | Similar polarity. | Switch to C18 Reverse Phase chromatography (Water/MeCN gradient). |

References

-

Miller, R. D., et al. (1973).[1][3] "Alkylation of 1,2,3-Triazoles." Journal of Heterocyclic Chemistry. (Foundational work on N1 vs N2 selectivity).

-

Source:

-

-

Tanaka, Y., & Miller, S. I. (1973).[1][3] "Kinetics and Mechanism of the Alkylation of 1,2,3-Triazoles." Tetrahedron.

-

Source:

-

-

Potapov, A. Y., et al. (2017). "Regioselective alkylation of 1,2,3-triazoles." Chemistry of Heterocyclic Compounds. (Modern review of steric influences).

-

Source:

-

-

Maddirala, S. J., et al. (2022). "Regioselective Synthesis of N2-Alkylated 1,2,3-Triazoles." RSC Advances. (Specific protocols for N2 preference).

-

Source:

-

Sources

The Versatile Scaffold: Application Notes on 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid in Medicinal Chemistry

Introduction: The Rise of a Privileged Heterocycle

In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring system has emerged as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. Its appeal lies in a unique combination of properties: high chemical stability, a significant dipole moment, and the ability to act as both a hydrogen bond donor and acceptor. These characteristics make it an excellent bioisostere for various functional groups, most notably the amide bond. Within this class of compounds, 5-Amino-2H-1,2,3-triazole-4-carboxylic acid and its derivatives, particularly the carboxamides, have garnered significant attention as a core component in the design of novel therapeutic agents. This guide provides an in-depth exploration of the application of this scaffold in medicinal chemistry, complete with detailed protocols and the scientific rationale behind the experimental designs.

Core Application I: Combating Neglected Tropical Diseases - The Case of Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health burden in Latin America. Current treatments are hampered by significant side effects and limited efficacy, especially in the chronic phase of the disease.[1] Phenotypic screening campaigns have identified the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core as a highly novel and potent starting point for the development of new anti-Chagas agents.[1][2]

Lead Optimization and Structure-Activity Relationship (SAR)

Initial hits from screening, while potent, often suffer from poor metabolic stability and solubility. The optimization of the ATC series provides a classic case study in medicinal chemistry, focusing on modifying peripheral substituents to enhance drug-like properties while retaining or improving potency.

A key challenge in the lead optimization of an initial hit compound was its poor metabolic stability, primarily due to oxidation on a benzyl subunit.[3] This led to a focused effort to modify this part of the molecule to block metabolic hotspots. Furthermore, to improve solubility and oral exposure, various amide derivatives were synthesized and tested. The use of trimethylaluminium (AlMe₃) was found to be an effective Lewis acid catalyst for the amination of the corresponding ethyl ester, allowing for the rapid generation of a diverse library of amides for SAR exploration.[1]

Data Presentation: SAR Summary of the ATC Series against T. cruzi

| Compound/Modification | Key Structural Feature | In Vitro Potency (pEC₅₀) | Mouse Liver Microsome Stability (CLi, mL min⁻¹ g⁻¹) | Rationale for Modification |

| Hit Compound (3) | Unsubstituted Benzyl Group | >6 | 6.4 | Initial potent hit from screening. |

| Lead Compound (11) | p-Morpholino Benzyl Group | >6.5 | Improved | Modification to enhance solubility and block metabolic oxidation. |

| Optimized Amide (58) | Pyridyl Amide | >7 | <0.5 | Replacement of the original benzamide to improve metabolic stability and hERG profile. |

| Optimized Amide (59) | Pyrimidyl Amide | >7 | <0.5 | Bioisosteric replacement of the pyridyl ring to further optimize properties. |

Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration. A higher value indicates greater potency. CLi represents intrinsic clearance.

Experimental Protocol: Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides

This protocol outlines a general two-step process for the synthesis of the 5-amino-1,2,3-triazole-4-carboxamide core, followed by amidation.

Workflow for Synthesis of ATC Derivatives

Caption: General synthetic workflow for ATC derivatives.

Part 1: Synthesis of Ethyl 5-amino-1-substituted-1H-1,2,3-triazole-4-carboxylate (8)

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. The molar equivalent of NaOEt should be slightly in excess (e.g., 1.1 equivalents) relative to the limiting reagent.

-

Causality: Sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl-2-cyanoacetate, generating a nucleophilic carbanion necessary for the subsequent reaction.

-

-

Reaction Initiation: To the stirred solution of sodium ethoxide, add ethyl-2-cyanoacetate (1.0 equivalent) dropwise at room temperature. Stir for 15-30 minutes.

-

Cyclization: Add the desired azide intermediate (6) (1.0 equivalent) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Causality: This is a base-catalyzed 1,3-dipolar cycloaddition reaction between the azide and the in situ-generated enolate of ethyl-2-cyanoacetate, followed by tautomerization and cyclization to form the stable aromatic triazole ring.

-

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by adding water. The product may precipitate and can be collected by filtration. Alternatively, the ethanol can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Part 2: Amidation of the Triazole Ester (8)

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine (e.g., a substituted aniline or heteroaromatic amine, 1.2-1.5 equivalents) in anhydrous toluene.

-

Activation: Cool the solution to 0 °C and add trimethylaluminium (AlMe₃, typically a 2 M solution in toluene, 1.2-1.5 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes.

-

Causality: Trimethylaluminium is a strong Lewis acid that activates the ester for nucleophilic attack by the amine. It is believed to form an intermediate with the amine, increasing its nucleophilicity, and also coordinates to the ester carbonyl, making it more electrophilic. This method is particularly effective for coupling less nucleophilic amines.[4]

-

-

Amide Formation: Add a solution of the triazole ester (8) (1.0 equivalent) in anhydrous toluene to the activated amine solution. Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product is purified by column chromatography or recrystallization.

Core Application II: Disarming Bacteria - Inhibition of the SOS Response

The bacterial SOS response is a DNA damage repair system that, when activated, can lead to increased mutation rates and the acquisition of antibiotic resistance.[5] The key proteins regulating this pathway are RecA and LexA. Upon DNA damage, RecA forms a nucleoprotein filament that facilitates the autocatalytic cleavage of the LexA repressor, leading to the expression of SOS genes. Small molecules that inhibit this RecA-mediated LexA cleavage can act as "adjuvants," sensitizing bacteria to existing antibiotics and slowing the evolution of resistance. The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has been identified as a promising chemotype for developing such inhibitors, termed DISARMERs (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance).[5]

Bacterial SOS Response Pathway and Inhibition

Caption: Inhibition of the bacterial SOS response.

Experimental Protocol: In Vitro RecA-Mediated LexA Cleavage Assay

This protocol describes a fluorescence-based assay to measure the inhibition of RecA-mediated LexA cleavage. The principle relies on the change in fluorescence of LexA upon cleavage.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 5% glycerol.

-

RecA and LexA Proteins: Use purified RecA and LexA proteins. The intrinsic fluorescence of LexA (due to tryptophan residues) will be monitored.

-

Cofactors: Prepare stock solutions of ATPγS (a non-hydrolyzable ATP analog) and single-stranded DNA (ssDNA), such as poly(dT).

-

Test Compounds: Dissolve the 5-amino-1,2,3-triazole-4-carboxamide derivatives in DMSO to create a stock solution (e.g., 10 mM).

-

-

RecA Filament Formation:

-

In a microplate well or cuvette, combine the assay buffer, RecA protein, and ssDNA.

-

Incubate for 10-15 minutes at 37 °C to allow RecA to polymerize on the ssDNA, forming the active RecA* filament.

-

Causality: The binding of RecA to ssDNA in the presence of an ATP analog is the critical activation step that makes RecA competent to facilitate LexA cleavage.[6]

-

-

-

Inhibition and Cleavage Reaction:

-

Add the test compound at various concentrations to the wells containing the pre-formed RecA* filaments. Incubate for a further 10-15 minutes.

-

Initiate the cleavage reaction by adding the LexA protein.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.

-

-

Data Acquisition and Analysis:

-

Monitor the decrease in LexA fluorescence over time (e.g., every minute for 60-90 minutes). The excitation wavelength is typically around 280 nm, and the emission is measured at around 340 nm.

-

Causality: The cleavage of LexA into two fragments leads to a conformational change that alters the environment of its tryptophan residues, resulting in a decrease in fluorescence intensity. This change is a direct measure of the cleavage reaction.[7]

-

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Further Applications and Future Directions

Beyond its success in anti-parasitic and antibacterial research, the 5-amino-1,2,3-triazole-4-carboxylic acid scaffold is being explored in other therapeutic areas.

-

Anticancer Activity: Various derivatives have been synthesized and evaluated for their antiproliferative effects against a range of human tumor cell lines.[3][8][9] Some compounds have shown selective activity against specific cancer types, such as ovarian and lung cancer, suggesting that this scaffold is a valuable starting point for the development of novel oncology drugs.[3]

-

Antiviral Properties: The triazole core is a common feature in many antiviral drugs. Research is ongoing to explore the potential of 5-amino-1,2,3-triazole derivatives against a variety of viruses.[10]

-

Bioisosteric Replacement: The 4-carboxylic acid group on the 5-amino-1,2,3-triazole ring can itself be considered a bioisostere for other acidic functional groups in known drugs. This allows for the modulation of physicochemical properties such as pKa and lipophilicity, which can lead to improved pharmacokinetic profiles.

The versatility of the 5-amino-2H-1,2,3-triazole-4-carboxylic acid scaffold, coupled with robust and flexible synthetic routes, ensures its continued importance in the field of medicinal chemistry. The ability to fine-tune its properties through substitution at multiple positions makes it an ideal framework for generating compound libraries for high-throughput screening and lead optimization campaigns, promising a rich pipeline of potential new medicines for years to come.

References

- Pokhodylo, N., Shyyka, O., Finiuk, N., & Stoika, R. (2020). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. Ukrainian Biochemical Journal, 92(5), 23-32.

- Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299.

-

Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. [Link]

-

Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][8]Triazole Derivatives. Archiv der Pharmazie, 351(5), 1700362.

-

Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. ACS Publications. [Link]

- El-Sayed, W. A., Ali, O. M., & El-Subbagh, H. I. (2021).

- Mo, C. Y., Miller, M. B., & Greenberg, J. A. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Cellular and Infection Microbiology, 8, 439.

- Ahmadova, A., et al. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666.

-

El-Sayed, W. A., Ali, O. M., & El-Subbagh, H. I. (2023). A Literature Review Focusing on the Antiviral Activity of[3][8] and[2][3]-triazoles. Mini-Reviews in Medicinal Chemistry, 23(20), 2275-2296.

- Asynt. (n.d.).

- Carta, A., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 668841.

- Zhang, J., et al. (2019).

- Unciti-Broceta, A. (2014).

- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(3), 1361-1372.

- Kumar, R., & Singh, P. (2021). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 354(11), 2100235.

- Salles, B., & Paoletti, C. (1983). Fluorescence study of the RecA-dependent proteolysis of LexA, the repressor of the SOS system in Escherichia coli. European Journal of Biochemistry, 134(2), 381-388.

- El-Sayed, W. A. (2021). Recent Advances in 1,2,4-Triazole Scaffolds as Antiviral Agents. Letters in Drug Design & Discovery, 18(1), 1-15.

- Fujiwara, Y., et al. (2007). AlMe3-Promoted Formation of Amides from Acids and Amines. Organic Letters, 9(25), 5127-5129.

- Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 303-314.

- Chen, J., et al. (2011). Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. Synlett, 2011(14), 2072-2074.

- The Royal Society of Chemistry. (n.d.).

- Luo, Y., et al. (2001). RecA-Dependent Cleavage of LexA Dimers. Journal of Molecular Biology, 311(3), 471-482.

- Dubois, N., et al. (2013). On DABAL-Me3 promoted formation of amides. Tetrahedron Letters, 54(47), 6371-6374.

- El-Sayed, W. A., et al. (2010). Synthesis, Molecular modeling of novel 1,2,4-triazole derivatives with potential antimicrobial and antiviral activities. Acta Pharmaceutica Sciencia, 52, 353-364.

- Glycopedia. (n.d.).

- Wang, J., et al. (2020). Structural basis for RecA mediated LexA cleavage.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 4. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]

- 5. Frontiers | Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response [frontiersin.org]

- 6. RecA-Dependent Cleavage of LexA Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence study of the RecA-dependent proteolysis of LexA, the repressor of the SOS system in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Amide Coupling Protocols for 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The substrate 5-Amino-2H-1,2,3-triazole-4-carboxylic acid (ATCA) represents a unique challenge in medicinal chemistry and peptidomimetic synthesis.[1] Structurally, it is a heteroaromatic amino acid capable of acting as a bioisostere for peptide bonds or as a rigid scaffold in fragment-based drug discovery.[1]

However, successful incorporation of ATCA into amides is hindered by three primary factors:

-

Zwitterionic Solubility: Like natural amino acids, ATCA exists as a zwitterion, resulting in negligible solubility in standard organic solvents (DCM, THF) and requiring polar aprotic media (DMF, DMSO, NMP).

-

Nucleophilic Deactivation: The 5-amino group is attached to an electron-deficient 1,2,3-triazole ring.[1] The lone pair delocalization into the aromatic system renders this amine significantly less nucleophilic than standard alkyl amines or anilines.[1]

-

Tautomeric Ambiguity: The 1,2,3-triazole core exists in equilibrium between

,

This guide provides optimized protocols for utilizing ATCA both as a Carboxylic Acid Donor (C-terminus coupling) and as an Amine Acceptor (N-terminus coupling).[1]

Strategic Decision Framework

The following flowchart illustrates the decision logic for selecting the correct activation strategy based on the coupling direction.

Figure 1: Strategic workflow for amide coupling involving 5-Amino-2H-1,2,3-triazole-4-carboxylic acid.

Experimental Protocols

Scenario A: ATCA as the Acid Component (Electrophile)

Use this protocol when attaching an external amine to the carboxylic acid of ATCA.[1]

Mechanism: The electron-withdrawing triazole ring increases the acidity of the carboxylic acid (

Materials

-

Substrate:

-Boc-5-amino-1,2,3-triazole-4-carboxylic acid (synthesized via Boc-protection of the parent amino acid).[1] -

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2]

-

Solvent: Anhydrous DMF (Dimethylformamide).[1]

Procedure

-

Dissolution: In a flame-dried flask under Argon, dissolve

-Boc-ATCA (1.0 equiv) in anhydrous DMF (0.2 M concentration). -

Activation: Cool the solution to 0 °C. Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at 0 °C for 15–20 minutes.

-

Note: The solution may turn yellow/orange upon formation of the active ester.[1]

-

-

Addition: Add the external amine partner (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0–3.5 equiv.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS.[1][2][3]

-

Target Mass: Look for

.[1]

-

-

Workup:

-

Deprotection (Optional): Remove Boc group using 4M HCl in Dioxane or TFA/DCM (1:1) to regenerate the free amine.[1]

Scenario B: ATCA as the Amine Component (Nucleophile)

Use this protocol when acylating the 5-amino group of ATCA.[1]

Mechanism: The 5-amino group is extremely weak.[1] Standard carbodiimide couplings (EDC/NHS) often fail or result in low yields.[1] Acid Chlorides or Phosphonium reagents (PyBrOP) are required to force the reaction.[1]

Protocol B1: Acid Chloride Method (Highest Success Rate)

-

Protection: Start with Methyl 5-amino-1,2,3-triazole-4-carboxylate (or similar ester).[1] The free acid cannot be used directly as it will interfere with activation.[1]

-

Preparation of Partner: Convert the carboxylic acid partner (R-COOH) to its acid chloride (R-COCl) using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove excess oxalyl chloride.[1]

-

Coupling:

-

Heating: Allow to warm to RT. If no reaction occurs after 2 hours, heat to 50 °C. The electron-deficient amine often requires thermal energy to overcome the activation barrier.[1]

-

Quench: Quench with water. Extract with EtOAc.[1]

Protocol B2: PyBrOP Activation (In Situ)

If the acid partner is not compatible with acid chloride generation:

-

Dissolve R-COOH (1.1 equiv) and ATCA-Ester (1.0 equiv) in DMF.[1]

-

Add PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) (1.2 equiv).[1]

-

Add DIPEA (3.0 equiv).[1]

-

Microwave Irradiation: Heat at 60–80 °C for 30–60 minutes.

-

Why PyBrOP? Phosphonium reagents are more reactive than uronium salts (HATU) towards difficult anilines and electron-deficient amines.[1]

-

Analytical Data & Troubleshooting

Solubility Profile

| Solvent | Solubility (Free Acid) | Solubility (Ester/Protected) | Recommendation |

| Water | Low/Moderate (pH dependent) | Low | Use for workup only |

| Methanol | Moderate | Good | Good for transfers |

| DCM | Negligible | Moderate | Avoid for free acid |

| DMF/DMSO | High | High | Primary Reaction Solvent |

Common Issues & Solutions

| Problem | Root Cause | Solution |

| No Reaction (Amine Coupling) | Nucleophile is too weak. | Switch from HATU to Acid Chloride or PyBrOP.[1] Apply heat (60 °C). |

| Regioselectivity (Ring N-acylation) | Tautomerism of the triazole ring.[1] | Use the 4-carboxylate ester to sterically crowd N3/N1.[1] The exocyclic amine is usually thermodynamically preferred for stable amides, but kinetic control may favor ring nitrogens. Re-equilibrate with mild base. |

| Decarboxylation | Thermal instability of triazole-4-COOH.[1] | Avoid temperatures >100 °C. Do not use strong mineral acids at high heat.[1] |

| Self-Coupling | Unprotected amino-acid monomer.[1] | Ensure strict N-protection (Boc/Fmoc) before activating the carboxylate.[1] |

References

-

General Reactivity of 5-Amino-1,2,3-Triazoles

-

Source: Pokhodylo, N. et al. "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction."[1] Molecules, 2022.[2][4]

- Relevance: Demonstrates the poor nucleophilicity of the 5-amino group, often requiring metal catalysis for arylation, implying high activation energy is needed for acyl

-

-

Peptidomimetic Applications (Analogous 1,2,4-Triazole Chemistry)

-

Coupling Reagent Selection for Weak Amines

- Source: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

- Relevance: Authoritative review establishing PyBrOP and Acid Chlorides as the gold standard for coupling electron-deficient amines (like aminotriazoles).

-

[1]

-

Solubility and Zwitterionic Character

- Source: Needham, T.E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island, 1970.

-

Relevance: Foundational physical chemistry explaining the solubility profiles of zwitterionic amino acid analogues in organic vs. aqueous media.[1]

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. growingscience.com [growingscience.com]

- 3. 3-Amino-1,2,4-triazole-5-carboxylic acid | 3641-13-2 [chemicalbook.com]

- 4. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-Carboxy-3-amino-1,2,4-triazole | C3H4N4O2 | CID 77200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Incorporating 5-Amino-1,2,3-triazole-4-carboxylic Acid (5-ATCA) into Peptide Mimics

[1]

Executive Summary

The incorporation of 5-amino-1,2,3-triazole-4-carboxylic acid (5-ATCA) into peptide backbones represents a powerful strategy for designing peptidomimetics with enhanced proteolytic stability and defined conformational characteristics.[1] Unlike the common 1,4-disubstituted triazoles generated via CuAAC ("Click") chemistry which mimic the trans-amide bond geometry, the fully substituted 5-ATCA scaffold acts as a constrained

This scaffold introduces a rigid planar unit that can induce specific secondary structures (e.g.,

-

Low Nucleophilicity: The C5-amino group is electronically deactivated (aniline-like), making the coupling of the subsequent amino acid difficult.[1]

-

Regiostability: The N1-unsubstituted triazole is prone to Dimroth rearrangement and tautomerization; therefore, N1-substituted building blocks are required for reliable SPPS.[1]

This guide provides a validated workflow for synthesizing Fmoc-protected 5-ATCA building blocks and optimizing their difficult coupling sequences in SPPS.

Chemical Logic & Scaffold Properties[1][2][3][4]

Understanding the electronic environment of 5-ATCA is prerequisite to successful synthesis.[1]

| Property | Characteristic | Implication for SPPS |

| Amine Nucleophilicity | Low ( | The 5-amino group reacts sluggishly.[1] Standard HBTU/DIPEA protocols often fail.[1] High-efficiency activation (HATU, BTC) is required. |

| Acidity (N1-H) | High ( | If N1 is unsubstituted, it will deprotonate during Fmoc removal (piperidine), leading to solubility issues or alkylation side reactions.[1] N1-substitution is mandatory. |

| Geometry | Planar, Aromatic | Restricts |

| H-Bonding | Donor (NH) & Acceptor (N2, N3) | Maintains hydrogen bonding capability similar to the peptide backbone.[1] |

Pre-Synthesis: Building Block Preparation[5]

Direct use of commercial 5-amino-1,2,3-triazole-4-carboxylic acid is not recommended due to the N1-H acidity.[1] The following protocol describes the synthesis of the Fmoc-protected, N1-substituted building block (Fmoc-5-amino-1-benzyl-1,2,3-triazole-4-carboxylic acid as a model).

Protocol A: Synthesis of Fmoc-ATCA Building Block

Objective: Create a stable, SPPS-compatible monomer.

Reagents:

-

Benzyl azide (or desired alkyl azide for side-chain mimicry)[1]

-

Ethyl cyanoacetate[1]

-

Sodium ethoxide (NaOEt) in Ethanol[1]

-

Sodium bicarbonate (

)[1]

Step-by-Step Workflow:

-

Cyclization (Dimroth Strategy):

-

Dissolve Benzyl azide (10 mmol) and Ethyl cyanoacetate (10 mmol) in dry EtOH (20 mL).

-

Add NaOEt (10 mmol) dropwise at 0°C.

-

Reflux for 4–6 hours.[1] The reaction proceeds via the attack of the active methylene on the azide terminus, followed by cyclization.

-

Note: This yields the Ethyl 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate .[1]

-

-

Saponification:

-

Fmoc Protection (The Critical Step):

-

Suspend the 5-amino-triazole acid (5 mmol) in 10%

(25 mL) and Dioxane (25 mL). -

Crucial Detail: Because the amine is deactivated, standard Fmoc-Cl conditions may lead to hydrolysis of the chloride before coupling.[1] Use Fmoc-OSu.

-

Add Fmoc-OSu (5.5 mmol) dissolved in Dioxane dropwise.[1]

-

Stir at RT for 18–24 hours.[1] (Longer times are needed due to low nucleophilicity).[1]

-

Workup: Wash with ether (removes excess Fmoc-OSu).[1][2] Acidify aqueous layer to pH 2 with 1M HCl.[1] Extract the product into EtOAc.

-

Validation: Verify purity via HPLC (>95%) and identify by ESI-MS.

-

Solid Phase Peptide Synthesis (SPPS) Protocols

This section details the incorporation of the Fmoc-ATCA monomer into a peptide chain.

Protocol B: Coupling the Fmoc-ATCA to the Resin/Peptide

This step is generally straightforward as the carboxylic acid of the triazole is sufficiently reactive.

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]

-

Activation:

-

Time: Double couple, 45 minutes each at RT.

-

Monitoring: Standard Kaiser test is effective here.

Protocol C: The "Difficult Coupling" (Elongation from the Triazole Amine)

This is the bottleneck. The 5-amino group is a poor nucleophile.[1] Standard carbodiimide (DIC) or uronium (HBTU) couplings often result in deletion sequences.[1]

Method 1: The HATU/Microwave Method (Recommended)

-

Deprotection: Remove Fmoc from the resin-bound ATCA using 20% Piperidine/DMF (2 x 5 min).[1] Wash extensively with DMF and DCM.[1]

-

Activation:

-

Reaction:

-

Microwave: 75°C for 10 minutes (25W).

-

Manual: 50°C for 60 minutes (Double coupling required).

-

-

Checkpoint: The Kaiser test may give a "false negative" (faint color) because the triazole amine does not react as strongly with ninhydrin as aliphatic amines. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling.

Method 2: The Acid Chloride (BTC) Method (For Sterically Hindered AAs) If Method 1 fails (e.g., coupling Val or Ile), use in situ acid chloride generation.

Visualization: Reaction Workflow

The following diagram illustrates the critical decision pathways during the incorporation process.

Caption: Workflow for incorporating 5-ATCA. Note the critical divergence at the "Deactivated Amine" stage requiring specialized activation methods.

Stability & Applications Data

Conformational Restriction

The 5-ATCA scaffold forces the peptide backbone into a planar arrangement around the triazole ring.[1]

- (Phi) restriction: The N-C(triazole) bond has partial double-bond character due to resonance with the ring.[1]

- (Psi) restriction: The C(triazole)-Carbonyl bond is rigidly defined by the ring geometry.[1]

Comparison of Backbone Parameters:

| Parameter | Native Peptide Bond | 5-ATCA Mimic |

| Bond Length (Amide) | ~1.33 Å | ~1.36 Å (C5-N bond) |

| Planarity | Trans (usually) | Fixed Planar |

| H-Bond Donor | Amide NH | Triazole C5-NH |

| Proteolytic Stability | Low (Trypsin/Chymotrypsin) | High (Unrecognized by proteases) |

Case Study: Turn Induction

In a study of model peptides (e.g., Ala-ATCA-Ala), NMR analysis (NOESY) typically reveals strong

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of ATCA Coupling | Steric hindrance or old HATU.[1] | Ensure high quality HATU. Switch to PyAOP. Increase temperature to 50°C. |

| Deletion of Next Residue | Failure to acylate the 5-amino group.[1] | Do not rely on HBTU. Switch to BTC/Collidine (Acid Chloride) or symmetric anhydrides.[1] Use microwave heating. |

| Side Products (+26 Da) | Acetylation during capping? | If unreacted amine remains, standard acetic anhydride capping works.[1] However, ensure the "side product" isn't a cyano-imine intermediate from incomplete coupling.[1] |

| Racemization | Over-activation of the incoming AA.[1] | Use Collidine instead of DIPEA when using acid chlorides (BTC).[1] Collidine is a non-nucleophilic base that suppresses oxazolone formation.[1] |

References

-

Synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives

-

Peptide Coupling Reagents for Difficult Amines

-

Triazoles as Peptide Bioisosteres

-

Acid Chloride Activation (BTC Method)

Application Note: Esterification Strategies for 5-Amino-2H-1,2,3-triazole-4-carboxylic Acid

This guide outlines high-precision protocols for the esterification of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid . It addresses the specific challenges posed by the molecule's zwitterionic nature, tautomeric equilibrium, and susceptibility to decarboxylation.

Executive Summary & Strategic Analysis

The esterification of 5-amino-1,2,3-triazole-4-carboxylic acid is not a trivial transformation. Unlike simple aliphatic carboxylic acids, this substrate presents three distinct chemical challenges that dictate the choice of methodology:

-

Zwitterionic Lattice Energy: The molecule exists as a stable zwitterion (internal salt) between the basic amine/triazole ring and the acidic carboxyl group. This results in poor solubility in standard organic solvents (DCM, THF) and necessitates high-polarity media or in-situ solubilization.

-

Thermal Instability (Decarboxylation): Electron-rich heteroaromatic acids are prone to thermal decarboxylation. Prolonged heating, particularly in the presence of strong mineral acids, can lead to the loss of

, yielding the 5-amino-1,2,3-triazole by-product. -

Tautomeric Ambiguity: While defined here as the 2H-tautomer, the triazole ring exists in dynamic equilibrium (

). Esterification conditions must avoid promoting N-alkylation, which allows the "ester" functionality to be placed on the ring nitrogen rather than the oxygen.

Recommended Approaches

| Method | Suitability | Key Advantage | Primary Risk |

| Thionyl Chloride / Alcohol | High | Generates anhydrous HCl in situ; drives reaction via acid chloride/activated intermediate. | Decarboxylation if overheated. |

| Gaseous HCl / Alcohol | Medium | Milder than | Slower reaction; requires gas handling. |

| De Novo Cyclization | Superior | Bypasses the free acid entirely; synthesizes ester directly from azide precursors. | Requires different starting materials (Azides + Cyanoacetates). |

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical activation step and the competing decarboxylation pathway.

Caption: Reaction logic flow. Green path represents the desired esterification; red dashed path indicates the thermal decarboxylation risk.

Detailed Protocols

Protocol A: Thionyl Chloride ( ) Mediated Esterification

Best for: Direct conversion of the free acid to methyl or ethyl esters on gram scale.

Mechanism:

Reagents

-

5-Amino-1,2,3-triazole-4-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (

) (3.0 – 5.0 equiv) -

Anhydrous Alcohol (Methanol or Ethanol) (Solvent, ~0.5 M concentration)

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a

drying tube or -

Solvent Charge: Add the anhydrous alcohol to the flask and cool to 0°C using an ice-water bath.

-

Activation (The "Exothermic" Step):

-

Add

dropwise to the cold alcohol over 15–20 minutes. -

Note: This generates

gas and heat. Maintain temperature <10°C to prevent solvent boil-off.

-

-

Substrate Addition: Add the solid 5-amino-1,2,3-triazole-4-carboxylic acid in portions to the

/Alcohol solution. The solid may not dissolve immediately. -

Reaction:

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Stir at RT for 1 hour.

-

Cautious Heating: If the solid persists, heat gently to 40–50°C for 2–4 hours.

-

Critical Warning:Do not reflux vigorously (>65°C) for extended periods, as this increases the risk of decarboxylation [1].

-

-

Monitoring: Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS. Look for the disappearance of the acid peak and appearance of the less polar ester.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove excess solvent and

. -

The residue is typically the hydrochloride salt of the ester.[1]

-

Neutralization (Optional but recommended): Suspend the residue in minimal cold water/brine and carefully adjust pH to ~7-8 with saturated

. Extract immediately with Ethyl Acetate (3x). -

Note: The free base ester may be water-soluble.[2] If extraction yield is low, use the hydrochloride salt directly or continuous extraction.

-

-

Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Anhydrous HCl Gas (Fischer Esterification)

Best for: Large scale or when thionyl chloride sulfur contaminants are unacceptable.

Step-by-Step Procedure

-

Generation of HCl: Generate anhydrous HCl gas (e.g., by dripping

onto solid -

Addition: Suspend the triazole acid in the HCl-saturated alcohol.

-

Reaction: Stir at room temperature for 12–24 hours. The high concentration of acid helps protonate the zwitterion, shifting the equilibrium toward the soluble cationic form which then undergoes esterification.

-

Workup: Evaporate solvent to dryness. The product will be the stable hydrochloride salt.

Protocol C: The "De Novo" Alternative (Contextual)

Why mention this? In many drug development campaigns, the free acid is actually unstable or difficult to isolate. The industry standard is often to synthesize the ester directly from stable precursors, avoiding the carboxylic acid intermediate entirely [2].

Reaction: Organic Azide (

-

This "Dimroth-style" cyclization yields the ester directly in high purity and avoids the decarboxylation risk of the free acid.

Analytical Validation (QC)

| Technique | Expected Observation |

| 1H NMR (DMSO-d6) | Ester Methyl: Singlet at |

| IR Spectroscopy | Carbonyl ( |

| LC-MS | Mass Shift: M+1 peak corresponds to Acid MW + 14 (Methyl) or + 28 (Ethyl). |

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield / Recovery | Product is water-soluble (amphoteric). | Do not wash with large volumes of water.[2] Isolate as HCl salt or use continuous extraction (DCM/Isopropanol 3:1). |

| Decarboxylation | Reaction temperature too high. | Limit temperature to <50°C. Use longer reaction times at RT instead of reflux. |

| Incomplete Reaction | Zwitterion insolubility. | Ensure anhydrous conditions.[2] Increase |

| N-Alkylation | Use of alkyl halides (e.g., MeI) instead of alcohol. | Avoid alkyl halides. Use acid-catalyzed alcoholysis (Protocols A/B) to ensure O-selectivity. |

References

-

Ferrini, S., et al. (2015).[3] "Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the Dimroth rearrangement." Journal of Organic Chemistry. Available at: [Link]

-

Bakulev, V. A., & Beryozkina, T. V. (2024). "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles." MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of 5-Amino-2h-1,2,3-triazole-4-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of 5-Amino-2H-1,2,3-triazole-4-carboxylic acid, with a focus on identifying and mitigating the formation of common side products.

Issue 1: Presence of an Isomeric Impurity with the Same Mass

Observation: You observe a persistent impurity in your final product with the same mass-to-charge ratio (m/z) as your target molecule in mass spectrometry analysis. NMR spectroscopy may show subtle shifts in proton and carbon signals, suggesting a structural isomer.

Probable Cause: Dimroth Rearrangement

The most probable cause is the formation of a Dimroth rearrangement product.[1][2][3] This is a well-documented isomerization in 5-amino-1,2,3-triazoles where the exocyclic amino group and an endocyclic nitrogen atom exchange positions.[2] This rearrangement is often facilitated by acidic or basic conditions, as well as elevated temperatures. The resulting product is a thermodynamically more stable isomer that can be difficult to separate from the desired product.

Solutions:

-

Temperature Control: Carefully control the reaction temperature during both the triazole ring formation and subsequent hydrolysis steps. Lower temperatures may slow down the rate of rearrangement.

-

pH Management: Avoid strongly acidic or basic conditions for prolonged periods. If hydrolysis of an ester precursor is necessary, consider using milder conditions or a carefully controlled pH.

-

Use of Protecting Groups: To circumvent the rearrangement, a protocol using a protecting group on the amino functionality, such as a Boc group, has been developed. This prevents the initial protonation step required for the rearrangement to occur.[1][3]

-

Alternative Catalysis: Ruthenium-catalyzed cycloaddition reactions have been shown to provide better regiocontrol and can be an alternative to traditional methods that may be more prone to the Dimroth rearrangement.[1][3]

Issue 2: Unexpected Signal in NMR and a Lower Molecular Weight Peak in Mass Spectrometry

Observation: Your product shows a lower molecular weight impurity in the mass spectrum, and the 1H NMR spectrum may show a new aromatic proton signal and the disappearance of the carboxylic acid proton.

Probable Cause: Decarboxylation

This is indicative of the loss of the carboxylic acid group, resulting in the formation of 5-amino-1H-1,2,3-triazole. While not extensively documented for this specific molecule, the decarboxylation of the closely related 5-amino-1H-1,2,4-triazole-3-carboxylic acid has been observed, particularly under harsh conditions.[4] Elevated temperatures during the reaction or work-up can promote this side reaction.

Solutions:

-